molecular formula C7H11N3O B2613187 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 956186-92-8

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2613187
CAS No.: 956186-92-8
M. Wt: 153.185
InChI Key: NGWDPILMOAAZCI-WEVVVXLNSA-N
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Description

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde oxime can be compared with other similar compounds such as:

Properties

IUPAC Name

(NE)-N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-6(2)7(4-8-10)5-9-11/h4-5,11H,3H2,1-2H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWDPILMOAAZCI-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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